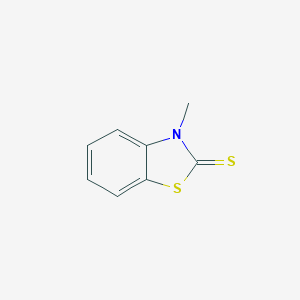

2(3H)-Benzothiazolethione, 3-methyl-

説明

Significance in Medicinal and Materials Chemistry

In the realm of medicinal chemistry, the benzothiazole (B30560) nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netpharmacyjournal.in Derivatives of benzothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant properties. researchgate.netpcbiochemres.comchemistryjournal.net The presence of sulfur and nitrogen heteroatoms in the ring system allows for diverse interactions with biological targets. pharmacyjournal.in Specifically, 2-mercaptobenzothiazoles, a class to which benzothiazolethiones belong, are noted for their potent antimicrobial and antifungal activities and their ability to inhibit various enzymes. researchgate.net

In materials science, the benzothiazolethione structure contributes to the development of novel materials. ontosight.ai These compounds have been investigated for their potential use as antioxidants to prevent the degradation of materials. ontosight.aiontosight.ai Their unique optical and electrical properties also make them candidates for applications in dyes, pigments, and components for electronic devices. ontosight.ai Furthermore, derivatives are used in the rubber industry as vulcanization accelerators and have applications as imaging agents for β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.netpcbiochemres.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNRNPNZAKHEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073288 | |

| Record name | 2(3H)-Benzothiazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254-94-6 | |

| Record name | 3-Methyl-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2254-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzothiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002254946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzothiazole-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3h Benzothiazolethione, 3 Methyl and Functionalized Derivatives

Strategies for the Preparation of 2(3H)-Benzothiazolethione Precursors

The foundational step in synthesizing 3-methyl-2(3H)-benzothiazolethione is the construction of the 2(3H)-benzothiazolethione ring system. This precursor, also known as 2-mercaptobenzothiazole (B37678), is formed through cyclization reactions involving aniline (B41778) derivatives and a source of a thiocarbonyl group.

Reactions Involving o-Iodoaniline Derivatives with Carbon Disulfide

A notable and environmentally conscious method for preparing 2(3H)-benzothiazolethione and its derivatives involves the reaction of various o-iodoaniline derivatives with carbon disulfide. This reaction is conducted in the presence of cesium carbonate (Cs2CO3) and tetramethylammonium (B1211777) bromide (TMAB), leading to high yields of the desired products under mild conditions. researchgate.net This approach provides a cleaner synthetic route compared to traditional methods that may employ more hazardous reagents. researchgate.net Another efficient strategy utilizes a copper-catalyzed three-component reaction of o-iodoanilines, potassium sulfide (B99878) (K2S), and p-toluenesulfonylmethyl isocyanide. researchgate.net In the presence of a copper(I) chloride catalyst, these components react smoothly to produce benzothiazolethione derivatives in good to excellent yields. researchgate.net

Tandem Reactions Promoted by Organic Bases

An efficient and metal-free approach for the synthesis of 2-mercaptobenzothiazole derivatives employs a tandem reaction of o-haloaniline derivatives with carbon disulfide. organic-chemistry.org This reaction is promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The process involves the nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization to form the benzothiazolethione ring. organic-chemistry.org This method is advantageous as it avoids the use of transition metals and proceeds in good yields under relatively mild conditions. organic-chemistry.org The reaction shows good tolerance for various substituents on the aniline ring, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

N-Methylation Techniques for the Synthesis of 2(3H)-Benzothiazolethione, 3-Methyl-

Once the 2(3H)-benzothiazolethione precursor is obtained, the next critical step is the introduction of a methyl group at the nitrogen atom (N-3 position) to yield the target compound, 2(3H)-Benzothiazolethione, 3-methyl-.

Utilization of Alkylating Agents for N-Substitution

The N-methylation of 2(3H)-benzothiazolethione is typically achieved using common alkylating agents. These reagents provide the methyl group that substitutes the proton on the nitrogen atom of the thiazole (B1198619) ring. While specific examples for the direct methylation of 2(3H)-benzothiazolethione to its 3-methyl derivative are part of broader synthetic schemes, the general principle of N-alkylation of heterocyclic compounds is well-established. For instance, the synthesis of 3-methyl-6-nitro-benzothiazolone has been achieved through the nitration of 3-methyl-2(3H)-benzothiazolone, which itself is prepared by methylation of the parent 2(3H)-benzothiazolone. derpharmachemica.com

Regioselective Considerations in Methylation Reactions

An important aspect of the methylation of 2(3H)-benzothiazolethione is regioselectivity. The precursor exists in a tautomeric equilibrium between the thione form (2(3H)-Benzothiazolethione) and the thiol form (2-Mercaptobenzothiazole). Alkylation can potentially occur at either the nitrogen or the sulfur atom. The outcome of the reaction is influenced by factors such as the solvent, base, and the nature of the alkylating agent. uq.edu.au To selectively obtain the N-methylated product, 2(3H)-Benzothiazolethione, 3-methyl-, reaction conditions must be carefully controlled to favor alkylation on the nitrogen atom over the sulfur atom.

Synthesis of Advanced Derivatives Incorporating the 3-Methyl-2(3H)-Benzothiazolethione Moiety

The 3-methyl-2(3H)-benzothiazolethione scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse functionalities. These advanced derivatives are of interest for their potential biological activities.

Construction of Styryl Analogs via Wittig Reaction Protocols

The Wittig reaction is a powerful and widely utilized method for the formation of carbon-carbon double bonds, making it an ideal strategy for synthesizing styryl analogs of benzothiazole (B30560) derivatives. This protocol offers a direct route to E/Z-stilbenes from readily available starting materials. nih.gov

The synthesis of styryl-2(3H)-benzothiazolones can be achieved through two primary pathways, both employing the Wittig reaction. In "Path A," the synthesis involves the reaction of a substituted methoxybenzaldehyde with a phosphonium (B103445) salt derived from a benzothiazolone. Conversely, "Path B" utilizes a 3-methyl-2(3H)-benzothiazolone carbaldehyde and a substituted benzyl)triphenylphosphonium bromide. nih.gov For instance, the reaction of 3-methyl-2(3H)-benzothiazolone-7-carbaldehyde with (3,4,5-trimethoxylbenzyl)triphenylphosphonium bromide yields (Z)-3-methyl-7-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, demonstrating the feasibility of this approach. Both pathways have been shown to produce similar E/Z stereoselectivity. nih.gov

The reaction conditions typically involve the use of a base such as potassium carbonate in a suitable solvent system like a THF/CH₂Cl₂ mixture, often facilitated by a phase-transfer catalyst like 18-crown-6. nih.gov The choice of pathway and specific reactants allows for the targeted synthesis of various styryl analogs with substituents at different positions on both the benzothiazolone core and the styryl phenyl ring.

| Reactant 1 | Reactant 2 | Product (Example) | Yield (Z-isomer) | Yield (E-isomer) |

|---|---|---|---|---|

| Phosphonium salt 11 | 4-methoxybenzaldehyde | (E/Z)-4-(4-Methoxystyryl)-3-Methyl-2(3H)-Benzothiazolone | 40% | 41% |

| 3-methyl-2(3H)-benzothiazolone-7-carbaldehyde | (3,4,5-trimethoxylbenzyl)triphenylphosphonium bromide | (Z)-3-methyl-7-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | Similar E/Z stereoselectivity to Path A |

Incorporation into Complex Heterocyclic Systems (e.g., Imidazole (B134444) Derivatives)

The benzothiazole scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. A notable example is its incorporation into imidazo[2,1-b]benzothiazole (B1198073) structures, which are of significant interest in medicinal chemistry. These tricyclic systems are typically constructed by forming an imidazole ring onto a pre-existing benzothiazole core.

A common synthetic route involves a two-step process starting from 2-aminobenzothiazole (B30445) derivatives. In the first step, the 2-aminobenzothiazole is reacted with an α-haloketone. This reaction forms an intermediate which then undergoes intramolecular cyclization and dehydration to yield the final fused imidazo[2,1-b]benzothiazole system. nih.gov This method allows for the introduction of various substituents on both the benzothiazole and the newly formed imidazole ring, depending on the choice of starting materials.

Microwave-assisted synthesis has also been employed to prepare these fused systems in an environmentally friendly manner. For example, benzo[d]imidazo[2,1-b]thiazoles can be synthesized in excellent yields (90-95%) using isopropanol (B130326) as a polar, microwave-absorbing co-solvent. nih.gov These reactions demonstrate the utility of the benzothiazole nucleus as a precursor for creating structurally diverse and complex heterocyclic compounds.

| Starting Material | Reagent | Resulting System | Key Reaction Type |

|---|---|---|---|

| 2-Aminobenzothiazole | α-Haloketone | Imidazo[2,1-b]benzothiazolone | Alkylation followed by cyclization/dehydration |

| Substituted 2-Aminobenzothiazole | Various aldehydes and β-diketones | Structurally diverse spiroheterocycles | Multi-component reaction |

Copper-Catalyzed Multi-Component Reactions for Benzothiazolethione Scaffold Assembly

Copper-catalyzed multi-component reactions (MCRs) provide an efficient and atom-economical approach for the direct assembly of the benzothiazolethione scaffold. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation from simple and readily available starting materials.

An effective strategy involves a three-component reaction of o-iodoanilines, an isocyanide (such as p-toluenesulfonylmethyl isocyanide), and a sulfur source like potassium sulfide (K₂S). nih.gov In the presence of a copper(I) chloride (CuCl) catalyst, these components react smoothly to construct the benzothiazolethione ring system in good to excellent yields. In this transformation, the isocyanide serves as the carbon source for the C2 position of the ring, while K₂S provides the sulfur atom for the thione group. nih.gov

This methodology is notable for its efficiency in forming two C-S bonds and one C=S bond in a single step. The reaction is influenced by the nature of the substituents on the aniline ring, demonstrating broad applicability for creating a library of substituted benzothiazolethione derivatives. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Yield Range |

|---|---|---|---|---|---|

| o-Iodoaniline | p-Toluenesulfonylmethyl isocyanide | Potassium Sulfide (K₂S) | Copper(I) Chloride (CuCl) | Benzothiazolethione derivative | Good to Excellent |

Green Chemistry Approaches in the Synthesis of Benzothiazolethiones and Their N-Methylated Forms

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact. These approaches focus on reducing the use of hazardous reagents, employing environmentally benign solvents, improving energy efficiency, and designing one-pot syntheses to reduce waste. nih.govnih.gov

For the synthesis of the core benzothiazole structure, traditional methods often require harsh conditions or toxic reagents. Green alternatives include the condensation of 2-aminobenzenethiols with various carbonyl compounds using milder catalysts and solvents. mdpi.com For example, catalysts like commercial laccase have been used for the condensation with aldehydes, offering a biocatalytic route. nih.gov The use of water as a solvent, often under ultrasound irradiation or with catalysts like ammonium (B1175870) acetate (B1210297), provides a significantly greener protocol. nih.gov

Microwave-assisted synthesis has emerged as a key green technology, drastically reducing reaction times and often improving yields compared to conventional heating. nih.gov Furthermore, one-pot, multi-component reactions, such as the copper-catalyzed synthesis of the benzothiazolethione scaffold, align with green chemistry principles by maximizing atom economy and minimizing intermediate isolation steps. nih.gov The use of polymethylhydrosiloxane (B1170920) (PMHS), a non-toxic and inexpensive byproduct of the silicone industry, as a reducing agent in certain synthetic routes also represents a practical and green approach. researchgate.net These methods collectively contribute to the development of more sustainable and environmentally responsible pathways for the production of benzothiazolethiones and their N-methylated derivatives.

Advanced Structural and Spectroscopic Characterization of 2 3h Benzothiazolethione, 3 Methyl

Single Crystal X-ray Diffraction Analysis for Elucidation of Molecular Conformation and Crystal Packing

To date, a specific single-crystal X-ray diffraction study for 2(3H)-Benzothiazolethione, 3-methyl- is not publicly available. However, valuable insights into its molecular geometry and crystal packing can be inferred from the analysis of closely related structures. One such analog is N-methylbenzothiazole-2(3H)-selone, where the exocyclic sulfur atom is replaced by selenium. Studies on this selone analog reveal that the benzothiazole (B30560) ring system is nearly planar. This planarity is a consequence of the extensive electron delocalization within the fused ring system.

Table 1: Predicted Crystallographic Parameters for 2(3H)-Benzothiazolethione, 3-methyl- based on Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Molecular Conformation | Essentially planar benzothiazole core |

| Key Intermolecular Interactions | π-π stacking, C-H···S contacts |

Spectroscopic Techniques for Structural Confirmation and Electronic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 2(3H)-Benzothiazolethione, 3-methyl-. In the ¹H NMR spectrum, the presence and position of the methyl group are readily identified. This N-methyl group is expected to produce a singlet peak in the upfield region of the spectrum, typically around 3.5 ppm. The chemical shift is influenced by the electronic environment, specifically the deshielding effect of the adjacent nitrogen atom and the aromatic system.

The four protons on the benzene (B151609) ring of the benzothiazole core give rise to a more complex set of signals in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. These protons form a coupled spin system, and their exact chemical shifts and splitting patterns are determined by their position relative to the electron-withdrawing sulfur and nitrogen atoms of the thiazole (B1198619) ring. For instance, in the closely related 3-methyl-2-benzothiazolinone hydrazone hydrochloride, the aromatic protons are observed at approximately 7.36-7.73 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the methyl group is expected to appear at a chemical shift of around 30-35 ppm. The thione carbon (C=S) is a key diagnostic signal and is anticipated to be significantly downfield, likely in the range of 180-200 ppm, due to the deshielding effect of the double bond to sulfur. The aromatic carbons will produce a series of peaks between 110 and 140 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2(3H)-Benzothiazolethione, 3-methyl-

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 (s) | ~30-35 |

| Aromatic C-H | ~7.0-8.0 (m) | ~110-140 |

| C=S | - | ~180-200 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and vibrational modes within the 2(3H)-Benzothiazolethione, 3-methyl- molecule. The IR spectrum of the analogous 3-methyl-3H-benzothiazol-2-one provides a good reference for the vibrations of the core structure. nist.gov The most characteristic vibration is that of the C=S (thione) group, which is expected to exhibit a strong absorption band in the region of 1050-1250 cm⁻¹. This band is often coupled with other vibrations in the molecule.

The aromatic C-H stretching vibrations are typically observed as a group of sharp bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected to appear in the 1200-1350 cm⁻¹ range. The presence of the methyl group will be indicated by C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are found near 2950 cm⁻¹ and 2870 cm⁻¹, respectively, while the bending vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 3: Key Predicted IR Absorption Bands for 2(3H)-Benzothiazolethione, 3-methyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | ~2870-2950 |

| Aromatic C=C Stretch | ~1450-1600 |

| C=S Stretch (Thione) | ~1050-1250 |

| C-N Stretch | ~1200-1350 |

The electronic properties of 2(3H)-Benzothiazolethione, 3-methyl- can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum of benzothiazole derivatives is characterized by absorption bands corresponding to π–π* and n–π* electronic transitions. researchgate.net The intense absorption bands at shorter wavelengths are typically assigned to π–π* transitions within the conjugated aromatic system. For benzothiazole derivatives, these are often observed in the 250-350 nm range.

The n–π* transition, which involves the excitation of a non-bonding electron from the sulfur or nitrogen atom to an anti-bonding π* orbital, is expected to appear at longer wavelengths and is generally of lower intensity. This absorption band is often observed as a shoulder on the more intense π–π* bands. The exact position and intensity of these absorption maxima are sensitive to the solvent polarity and the substitution pattern on the benzothiazole ring.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 2(3H)-Benzothiazolethione, 3-methyl-

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π–π* | ~250-350 |

| n–π* | >350 |

Halogen Bonding Interactions in 2(3H)-Benzothiazolethione, 3-Methyl- Systems

The exocyclic sulfur atom in 2(3H)-Benzothiazolethione, 3-methyl- possesses a region of negative electrostatic potential, making it an effective halogen bond acceptor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.

Studies on co-crystals of heterocyclic thiones with diiodotetrafluorobenzene have demonstrated the formation of strong C–I···S halogen bonds. nih.gov In these structures, the sulfur atom of the thione group acts as the halogen bond acceptor, with the I···S distance being significantly shorter than the sum of the van der Waals radii of iodine and sulfur. The geometry of this interaction is typically linear, with the C–I···S angle approaching 180°. It is also possible for the sulfur atom to participate in C=S···I chalcogen bonds. nih.gov

Similarly, it is expected that 2(3H)-Benzothiazolethione, 3-methyl- would form analogous S···Br halogen bonds when co-crystallized with suitable bromine-containing halogen bond donors. The strength of the S···Br interaction is generally weaker than the corresponding S···I interaction, which is reflected in a longer relative bond length and a slightly less linear interaction geometry. The ability to form these specific and directional interactions makes 2(3H)-Benzothiazolethione, 3-methyl- a valuable building block in crystal engineering and the design of supramolecular assemblies.

Table 5: Characteristics of S···I and S···Br Halogen Bonds with 2(3H)-Benzothiazolethione, 3-methyl-

| Halogen Bond | Donor | Acceptor | Predicted Geometry |

|---|---|---|---|

| S···I | R-I | C=S | Approximately linear (C–I···S angle ~180°) |

| S···Br | R-Br | C=S | Approximately linear (C–Br···S angle ~180°) |

Influence of Halogen Bond Donors and Acceptors on Supramolecular Assembly

The supramolecular assembly of 2(3H)-Benzothiazolethione, 3-methyl- (also known as N-methylbenzothiazole-2-thione or mbtt) is significantly directed by halogen bonding. rsc.org In this context, the thione group of the molecule, specifically the sulfur atom, acts as a potent halogen bond acceptor. The structure and properties of the resulting assembly can be precisely controlled by varying the halogen bond donor. rsc.orgresearchgate.net

Research involving the co-crystallization of mbtt with interhalogen compounds, such as iodine monochloride (ICl) and iodine monobromide (IBr), has demonstrated the formation of strong and tunable S⋯I halogen bonds. rsc.org These interactions are primary synthons that guide the crystal packing. In the resulting crystal structures, [(mbtt)ICl] and [(mbtt)IBr], the halogen bond donor (ICl or IBr) forms a notable interaction with the sulfur atom of the mbtt molecule. rsc.orgresearchgate.net

The strength of these S⋯I halogen bonds is substantial, with interaction energies ranging from -50 to -82 kJ mol⁻¹. researchgate.net This strength is also reflected in the geometry of the bond, with the S⋯I distances being significantly shorter than the sum of the van der Waals radii of the sulfur and iodine atoms, reduced to about 66-72% of the expected value. researchgate.net Furthermore, the formation of the halogen bond leads to a corresponding elongation of the covalent bond within the interhalogen donor molecule (e.g., a 7% elongation for ICl and 4% for IBr). researchgate.net The modification of the halogen bond donor and acceptor structures allows for efficient modification of the self-assembly of these thione compounds. rsc.org

The table below summarizes key characteristics of the halogen bonds formed between 2(3H)-Benzothiazolethione, 3-methyl- (mbtt) and interhalogen donors.

| Complex | Halogen Bond Donor | Key Interaction | Interaction Energy (kJ mol⁻¹) | S···I Distance (% of vdW radii sum) | Donor Bond Elongation |

| [(mbtt)ICl] | ICl | S···I | -50 to -82 | 66-72% | ~7% |

| [(mbtt)IBr] | IBr | S···I | -50 to -82 | 66-72% | ~4% |

This table presents generalized data from computational and X-ray diffraction studies. researchgate.net

Cooperative Effects with Hydrogen Bonding

The supramolecular architecture of 2(3H)-Benzothiazolethione, 3-methyl- (mbtt) complexes is not solely governed by halogen bonds; a significant cooperative interplay with hydrogen bonding is also observed. rsc.org This synergy between halogen and hydrogen bonds directs the formation of complex, higher-dimensional structures. rsc.orgresearchgate.net

In the structures of [(mbtt)ICl] and [(mbtt)IBr], the primary S⋯I halogen bond works in concert with hydrogen bonds formed between the hydrogen atoms of the mbtt molecule and the negatively charged halogen atoms (chloride or bromide) of the interhalogen donor. rsc.org This interplay of interactions results in the formation of intricate three-dimensional networks. rsc.orgresearchgate.net The hydrogen bonds effectively link the primary halogen-bonded chains, extending the structure into a robust 3D assembly.

The importance of this cooperativity is highlighted when comparing the mbtt system with its demethylated analogue, 2(3H)-benzothiazole-thione (btt). In complexes with btt, such as [(btt)ICl] and [(btt)IBr], strong hydrogen bonds form between the N-H group of the btt molecule and the halogen. rsc.org These powerful N-H···X hydrogen bonds appear to hinder the formation of other, weaker interactions, leading to a different structural outcome. Instead of a 3D network, these compounds form 2D tape-like structures directed by the combination of strong S⋯I halogen bonds and the N-H···X hydrogen bonds. rsc.org

This comparison demonstrates that the specific nature of the available hydrogen bond donors on the thione molecule critically influences the dimensional outcome of the supramolecular assembly. The substitution of the N-H proton with a methyl group in 2(3H)-Benzothiazolethione, 3-methyl- alters the hydrogen bonding landscape, enabling a more complex interplay with halogen bonds and leading to the formation of three-dimensional frameworks. rsc.org

Computational Chemistry and Theoretical Modeling of 2 3h Benzothiazolethione, 3 Methyl

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. scirp.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and explore the electronic landscape of benzothiazole (B30560) derivatives. scirp.orgnih.govnbu.edu.sa

The electronic behavior of 2(3H)-Benzothiazolethione, 3-methyl- is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding charge transfer characteristics and chemical reactivity. scirp.orgresearchgate.net

HOMO: In benzothiazole derivatives, the HOMO is typically localized on the benzothiazole moiety, indicating this region is prone to electrophilic attack. ukm.my

LUMO: The LUMO is often found distributed across the benzoylthiourea (B1224501) fragment in related structures, suggesting it as the likely site for nucleophilic attack. ukm.my

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. nbu.edu.saresearchgate.net For substituted 1,3-benzothiazole molecules, this energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa

Natural Bond Orbital (NBO) analysis is also used to understand charge delocalization and hyperconjugative interactions, providing a more detailed picture of electron distribution. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which helps in predicting sites for molecular interactions. scirp.orgnih.gov

| Parameter | Significance | Typical Finding for Benzothiazole Derivatives |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack | Localized on the benzothiazole ring system ukm.my |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack | Often localized on substituent groups ukm.my |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Values typically range from 3.95 to 4.70 eV nbu.edu.sa |

| Dipole Moment | Polarity and solubility | Benzothiazole derivatives are generally polar scirp.org |

DFT calculations are highly effective in predicting vibrational spectra, such as Fourier-Transform Infrared (FT-IR) spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR data. nih.govresearchgate.net This allows for the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.netresearchgate.net For example, studies on related benzothiazole structures have successfully assigned characteristic peaks for C=S, C-N, and aromatic C-C stretching modes. ukm.my

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical DFT Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C=S Stretch | 1238 - 1249 | Correlates well after scaling | Thione group vibration ukm.my |

| Aromatic C=C Stretch | ~1600 | Correlates well after scaling | Benzene (B151609) ring stretching researchgate.net |

| C-N Stretch | ~1350 | Correlates well after scaling | Thiazole (B1198619) ring vibration researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Correlates well after scaling | Benzene ring C-H bonds |

| C-H Stretch (Methyl) | 2850 - 2960 | Correlates well after scaling | N-CH₃ group vibration |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atomic properties and characterize chemical bonding. researchgate.netmdpi.com

QTAIM is particularly powerful for identifying and characterizing non-covalent interactions, which are crucial for molecular self-assembly and crystal packing. nih.govresearchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can identify weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. mdpi.com The properties of the electron density at these BCPs reveal the nature and strength of the interaction. For instance, QTAIM analysis has been used to identify and characterize intramolecular hydrogen bonds in various phenothiazine (B1677639) and quinolone derivatives, classifying them based on the potential energy density at the BCP. mdpi.comnih.gov

The topological analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provides quantitative information about the nature of chemical bonds. nih.govresearchgate.net

Electron Density (ρ(r)): The magnitude of ρ(r) at a BCP correlates with the bond order; a higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.govresearchgate.net

This detailed analysis allows for a precise classification of all inter- and intramolecular contacts within the molecule and its crystal structure. nih.gov

| Topological Parameter at BCP | Indication for Covalent Bonds | Indication for Closed-Shell Interactions (e.g., H-bonds) |

|---|---|---|

| Electron Density (ρ(r)) | High | Low |

| Laplacian of Electron Density (∇²ρ(r)) | Negative (∇²ρ < 0) | Positive (∇²ρ > 0) |

| Total Energy Density (H(r)) | Negative | Slightly negative, zero, or positive |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules.

For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govrsc.org These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

CoMFA: Focuses on steric and electrostatic fields.

CoMSIA: Includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The predictive power of these models is validated statistically using parameters like the cross-validated coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net A high q² value (e.g., > 0.7) indicates a model with good predictive ability. nih.govrsc.org Such studies on benzothiazole inhibitors have provided valuable insights into the structure-activity relationships, guiding the design of new derivatives with improved potency. nih.govnih.gov

| QSAR Model | Key Descriptors | Typical Statistical Validation | Output/Interpretation |

|---|---|---|---|

| 2D-QSAR | Topological, electronic, hydrophobic descriptors | Correlation coefficient (R² > 0.8) rsc.org | Mathematical equation relating descriptors to activity researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, H-bond fields | Cross-validated coefficient (q² > 0.7) nih.gov | 3D contour maps indicating favorable/unfavorable regions for substituents nih.gov |

Correlation of Molecular Descriptors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the molecular descriptors of a series of compounds with their biological activities. For benzothiazole derivatives, including analogs of 2(3H)-Benzothiazolethione, 3-methyl-, various physicochemical and structural parameters have been computationally determined and correlated with their observed biological effects, such as antimicrobial, anticancer, and receptor binding affinities. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

Research in this area has identified several key molecular descriptors that influence the biological efficacy of benzothiazole derivatives. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. For instance, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can indicate regions of a molecule that are prone to electrophilic or nucleophilic attack, which is crucial for receptor-ligand interactions. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical electronic descriptors, as they relate to the molecule's ability to donate or accept electrons, respectively, and can indicate charge transfer within the compound. researchgate.net

Lipophilicity, often expressed as log P, is another critical factor that governs the movement of a drug through biological membranes to reach its target. nih.gov Steric parameters, such as molecular volume and surface area, also play a significant role, as the size and shape of a molecule determine its fit within a biological receptor's binding site. nih.gov

A predictive QSAR model developed for a series of benzothiazole derivatives as cytotoxic inhibitors highlighted the importance of physicochemical descriptors in influencing their activity. researchgate.net The study employed techniques like Principal Component Analysis (PCA) and K-means clustering to group molecules with similar descriptor profiles. The resulting Partial Least Squares (PLS) regression models demonstrated a good correlation between the observed and predicted cytotoxic activities, emphasizing the predictive power of these computational approaches. researchgate.net

Interactive Data Table: Correlation of Molecular Descriptors with Biological Activity of Benzothiazole Derivatives.

| Molecular Descriptor Class | Specific Descriptor Examples | Influence on Biological Efficacy | Relevant Biological Activities |

|---|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Modulates electronic interactions with the target receptor and influences the reactivity of the molecule. researchgate.net | Anticancer, Antimicrobial, H3-Receptor Affinity researchgate.netnih.govresearchgate.net |

| Lipophilic | Log P, Hydrophobicity | Affects the transport of the compound across cell membranes and its distribution in the body. nih.gov | H3-Receptor Affinity, General Drug-likeness nih.gov |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Determines the conformational fit of the molecule into the active site of a biological target. nih.gov | H3-Receptor Affinity, Cytotoxic Inhibition nih.govresearchgate.net |

Predictive Modeling for Novel Derivatives

Building upon the foundation of QSAR, predictive modeling aims to forecast the biological activity of novel, unsynthesized compounds. This is a crucial step in drug discovery, as it allows for the virtual screening of large libraries of potential drug candidates, thereby saving significant time and resources. For derivatives of 2(3H)-Benzothiazolethione, 3-methyl-, various modeling techniques have been employed to guide the design of new analogs with improved therapeutic profiles.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzothiazole derivatives. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric and electrostatic fields would likely lead to an increase or decrease in biological activity. nih.gov For instance, a 3D-QSAR study on benzothiazole derivatives as Candida albicans N-myristoyltransferase inhibitors revealed specific areas where bulky substituents or electropositive/negative groups would be beneficial for activity. nih.gov Such insights are invaluable for medicinal chemists in designing the next generation of inhibitors.

Molecular docking is another powerful predictive tool that simulates the binding of a ligand to the active site of a target protein. This technique provides detailed information about the binding mode, orientation, and interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. nih.gov Docking studies on benzothiazole derivatives have helped to elucidate their mechanism of action at a molecular level and to rationalize their structure-activity relationships. nih.gov

The development of predictive models often involves a rigorous validation process to ensure their robustness and predictive power. This typically includes internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of molecules. researchgate.net A high correlation between the predicted and experimental activities in these validation steps indicates a reliable and truly predictive model. researchgate.net The ultimate goal of these predictive models is to identify promising novel derivatives for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. nih.gov

Interactive Data Table: Predictive Modeling Approaches for Benzothiazole Derivatives.

| Modeling Technique | Description | Key Outputs | Application in Derivative Design |

|---|---|---|---|

| QSAR | Establishes a mathematical relationship between molecular descriptors and biological activity. researchgate.net | A predictive equation that can estimate the activity of new compounds. researchgate.net | Prioritizing the synthesis of derivatives with predicted high activity. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov | 3D contour maps indicating favorable and unfavorable regions for substituent modification. nih.gov | Guiding the placement of functional groups to enhance binding affinity. nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a target receptor. nih.gov | Binding poses, interaction energies, and specific intermolecular interactions (e.g., hydrogen bonds). nih.gov | Designing derivatives with improved complementarity to the target's active site. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. | A 3D model representing the key interaction points for a specific biological target. | Screening virtual libraries to find novel scaffolds that match the pharmacophore. |

Investigations into the Biological and Pharmacological Activities of the Benzothiazolethione Scaffold, with Emphasis on N Methylated Derivatives

Anticancer and Cytotoxic Potency

N-methylated benzothiazolethione derivatives, especially when functionalized with a styryl group, have shown significant promise as anticancer agents. Their potency is often linked to the specific stereochemistry and substitution patterns on the aromatic rings.

Styryl-2(3H)-benzothiazolone analogs, designed as mimics of the natural anti-cancer agent Combretastatin A-4 (CA-4), have been synthesized and evaluated for their cytotoxic effects across a panel of human cancer cell lines. mdpi.comresearchgate.net The endothelial cell line EA.hy926 is particularly sensitive to these compounds, which aligns with the known anti-vascular activity of CA-4. researchgate.net

One of the most potent compounds identified in research is (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, referred to as compound 26Z. mdpi.comresearchgate.net This N-methylated derivative demonstrated powerful cytotoxic activity, particularly against the endothelial cell line EA.hy926, with a half-maximal inhibitory concentration (IC50) of 0.13 µM. mdpi.comresearchgate.net Its efficacy extends to several cancer cell lines, including those known to be resistant to CA-4, such as the colon cancer cell line HT-29, and breast cancer cell lines MDA-MB-231 and MCF-7. researchgate.net The cytotoxic activity is highly dependent on the (Z)-configuration of the styryl double bond, as the (E)-isomers are significantly less active. mdpi.com

The table below summarizes the in vitro cytotoxic activity of the lead compound 26Z against various human cell lines.

Table 1: Cytotoxic Activity (IC50) of Compound 26Z

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| EA.hy926 | Endothelial | 0.13 ± 0.01 |

| HT-29 | Colon Carcinoma | 0.008 ± 0.001 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.35 ± 0.42 |

| MCF-7 | Breast Adenocarcinoma | 2.42 ± 0.48 |

Data sourced from Molecules, 2021. mdpi.comresearchgate.net

The anticancer effects of N-methylated styryl-benzothiazolones are attributed to a multi-faceted mechanism of action that primarily involves disruption of the cellular cytoskeleton and vital signaling pathways.

A primary mechanism of action for potent styryl-2(3H)-benzothiazolone analogs like compound 26Z is the modulation of microtubule dynamics. researchgate.net These agents act as microtubule-destabilizing agents, interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton. Disruption of microtubule function leads to a cascade of events that compromise cell division. Specifically, treatment with these compounds results in the formation of abnormal mitotic spindles. This includes the induction of mitotic spindle multipolarity, where cells form more than two spindle poles, leading to improper chromosome segregation and ultimately, cell death. researchgate.net

By disrupting microtubule function and mitotic spindle formation, these compounds effectively halt the cell division process. Flow cytometry analysis has confirmed that treatment with styryl-benzothiazolone derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.netrsc.org This G2/M arrest is a direct consequence of the cell's spindle assembly checkpoint being activated in response to the damaged or improperly formed mitotic spindles. nih.govnih.govmdpi.com Unable to proceed into anaphase, the cells are arrested in mitosis, which can trigger subsequent apoptotic pathways or lead to mitotic catastrophe. researchgate.net Some treated cells that manage to exit mitosis without proper division may undergo aberrant cytokinesis, resulting in aneuploidy, a state that often contributes to cell death. researchgate.net

A key component of the antitumor activity of these benzothiazole (B30560) derivatives is their potent anti-angiogenic effect. researchgate.net Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily driven by signaling through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.commedchemexpress.com Styryl-2(3H)-benzothiazolone analogs have been shown to inhibit a range of angiogenic events in endothelial cells, including proliferation, migration, and invasion. researchgate.net

Furthermore, these compounds not only prevent the formation of new blood vessels (vasculogenesis) but can also disrupt the pre-existing vasculature of tumors. researchgate.net This dual action of inhibiting new vessel growth and destroying existing ones makes this class of compounds particularly effective at starving tumors of the blood supply necessary for their survival and expansion.

Apoptosis, or programmed cell death, is a critical endpoint for many anticancer therapies. This process can be initiated through two main signaling cascades: the extrinsic and intrinsic pathways. thermofisher.com

The extrinsic pathway is triggered by external signals, where ligands such as FasL or TNF-α bind to "death receptors" on the cell surface. researchgate.net This engagement leads to the formation of a death-inducing signaling complex (DISC) and the activation of the initiator caspase-8, which in turn activates executioner caspases like caspase-3 to dismantle the cell. researchgate.net

The intrinsic pathway is initiated by internal cellular stress, such as DNA damage or microtubule disruption. thermofisher.com This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which control the permeabilization of the mitochondrial outer membrane. nih.gov Pro-apoptotic proteins like Bax and Bak, when activated, cause the release of cytochrome c from the mitochondria. researchgate.netnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the activation of caspase-3 and subsequent cell death. nih.gov

For benzothiazole derivatives and related compounds, the induction of apoptosis is a key mechanism. While mitotic catastrophe is a primary outcome of microtubule disruption, cells arrested in the G2/M phase may also undergo apoptosis. rsc.org Studies on benzisothiazolones, which are structurally similar, suggest the induction of apoptosis occurs primarily through the intrinsic pathway, evidenced by the disruption of mitochondrial membrane potential and the activation of caspase-3. rsc.org

Efficacy in Chemotherapeutic-Resistant Cellular Models

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. The benzothiazole scaffold has been explored for its potential to overcome such resistance. While various substituted benzothiazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, specific data on the efficacy of 3-methyl-2(3H)-benzothiazolethione in chemotherapeutic-resistant cellular models is not extensively documented in publicly available research. Studies on other benzothiazole-containing compounds have shown promise in circumventing resistance mechanisms, often attributed to their ability to interact with various cellular targets. However, without direct experimental evidence, the activity of 3-methyl-2(3H)-benzothiazolethione in this specific context remains an area for future investigation.

Antimicrobial and Antifungal Research

The benzothiazole nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The sulfur and nitrogen atoms within the heterocyclic ring are thought to be crucial for its biological activity.

A number of studies have highlighted the antibacterial potential of the benzothiazole scaffold against both Gram-positive and Gram-negative bacteria. For instance, various derivatives have shown inhibitory activity against Bacillus subtilis and Escherichia coli. nih.gov Some benzothiazole-based compounds have also been investigated for their efficacy against Salmonella typhimurium. researchgate.netnih.gov However, specific minimum inhibitory concentration (MIC) or other quantitative activity data for 3-methyl-2(3H)-benzothiazolethione against these particular strains are not readily found in the reviewed literature. The antibacterial activity of benzothiazole derivatives is often influenced by the nature and position of substituents on the bicyclic ring system.

Below is an interactive table summarizing the antibacterial activity of general benzothiazole derivatives against the specified strains, noting the lack of specific data for the 3-methyl derivative.

| Bacterial Strain | Activity of Benzothiazole Derivatives (General) | Specific Data for 2(3H)-Benzothiazolethione, 3-methyl- |

| Bacillus subtilis | Reported activity for various derivatives nih.gov | Data not available |

| Escherichia coli | Reported activity for various derivatives nih.gov | Data not available |

| Salmonella typhimurium | Reported activity for various derivatives researchgate.netnih.gov | Data not available |

The antifungal properties of benzothiazole derivatives are also a significant area of research. Compounds containing this scaffold have been tested against a variety of fungal and yeast pathogens. Notably, derivatives have shown activity against Candida albicans and Aspergillus niger. researchgate.nethilarispublisher.comresearchgate.net The investigation of benzothiazoles against phytopathogenic fungi like Fusarium species has also been undertaken. Despite the broad interest in the antifungal potential of this chemical class, specific studies detailing the activity spectrum of 3-methyl-2(3H)-benzothiazolethione against Candida albicans, Fusarium heterosporium, and Aspergillus niger are limited in the available scientific literature.

The following interactive table summarizes the antifungal activity of the broader class of benzothiazole derivatives against the specified strains, highlighting the absence of specific data for the N-methylated compound of focus.

| Fungal/Yeast Strain | Activity of Benzothiazole Derivatives (General) | Specific Data for 2(3H)-Benzothiazolethione, 3-methyl- |

| Candida albicans | Reported activity for various derivatives hilarispublisher.comresearchgate.net | Data not available |

| Fusarium heterosporium | Limited data available for related species | Data not available |

| Aspergillus niger | Reported activity for various derivatives researchgate.net | Data not available |

A primary mechanism of antimicrobial resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the cell, reducing their intracellular concentration and efficacy. nih.gov Consequently, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of existing antibiotics. nih.gov While the benzothiazole scaffold has been incorporated into molecules designed to target various bacterial processes, there is currently a lack of specific research directly implicating 3-methyl-2(3H)-benzothiazolethione in the inhibition of bacterial efflux pumps. The mechanism of antimicrobial action for this particular compound has not been elucidated in the context of efflux pump involvement.

Enzyme Inhibitory Studies

The investigation of small molecules as enzyme inhibitors is a cornerstone of drug discovery. The benzothiazole framework has been identified as a privileged structure for the development of inhibitors for various enzymes.

Protoporphyrinogen (B1215707) oxidase (PPO) is a key enzyme in the biosynthesis of porphyrins, which are precursors to essential molecules like heme and chlorophyll. Inhibition of PPO can lead to the accumulation of phototoxic intermediates, making it an attractive target for the development of herbicides. A number of heterocyclic compounds, including some benzothiazole derivatives, have been investigated as PPO inhibitors. nih.govnih.gov These studies have primarily focused on more complex substituted benzothiazoles. To date, there is no direct evidence in the scientific literature to suggest that 3-methyl-2(3H)-benzothiazolethione itself is an inhibitor of protoporphyrinogen oxidase.

Modulation of Other Biological Enzymes (e.g., acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90)

The 2-mercaptobenzothiazole (B37678) scaffold, the parent structure of 2(3H)-Benzothiazolethione, 3-methyl-, has been identified as a promising framework for the development of inhibitors for several key biological enzymes. nih.gov Derivatives of this scaffold are noted for their potential as mechanism-based inhibitors of enzymes such as acyl coenzyme A cholesterol acyltransferase (ACAT), monoamine oxidase (MAO), and heat shock protein 90 (HSP90). nih.gov While specific inhibitory data for the 3-methyl derivative is not extensively detailed in the current literature, the activities of related compounds provide strong evidence for its potential in these areas.

Acyl coenzyme A:cholesterol acyltransferase (ACAT): ACAT is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol. nih.gov Its inhibition is a therapeutic strategy for managing hypercholesterolemia and preventing the development of atherosclerosis by suppressing cholesterol absorption and preventing the formation of foam cells in arterial walls. nih.gov Derivatives of 2-mercaptobenzothiazole have been highlighted as potent inhibitors of ACAT, suggesting that N-methylated versions like 3-methyl-2(3H)-benzothiazolethione may share this capability. nih.gov

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cell proliferation and survival. nih.gov Many of these client proteins are oncogenic, making HSP90 a significant target in cancer therapy. nih.gov The 2-mercaptobenzothiazole class of compounds has been recognized for its potential to inhibit HSP90, indicating a possible avenue for the anticancer activity of its derivatives. nih.gov

Monoamine Oxidase (MAO): MAO is a key enzyme that regulates the levels of monoamine neurotransmitters in the brain and peripheral tissues. It exists in two isoforms, MAO-A and MAO-B. nih.gov Selective inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease, as it specifically degrades dopamine. nih.gov Numerous studies have demonstrated that the benzothiazole scaffold is a source of potent and selective MAO inhibitors. mdpi.comresearchgate.net For instance, a series of novel benzothiazole-hydrazone derivatives were synthesized and showed significant, selective inhibitory activity against human MAO-B (hMAO-B). nih.gov Although these are different derivatives, the findings underscore the potential of the N-methylated benzothiazole core. The table below presents the MAO-B inhibitory activity of some representative benzothiazole derivatives from a research study to illustrate the potency of this scaffold.

| Compound | hMAO-B IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Compound 3a | 15.450 | >6.47 |

| Compound 3e | 0.060 | >1666.67 |

| Compound 3f | 0.963 | >103.84 |

| Compound 3h | 0.075 | >1333.33 |

| Selegiline (Reference Drug) | 0.044 | >227.27 |

Other Significant Bioactivities: Anti-inflammatory and Antioxidant Effects

The benzothiazole ring system is a well-established pharmacophore associated with significant anti-inflammatory and antioxidant properties. nih.govpharmacyjournal.inpcbiochemres.com These two activities are often linked, as oxidative stress is a key contributor to the pathogenesis of inflammatory conditions. nih.gov

Anti-inflammatory Effects: Derivatives of the benzothiazole scaffold have been widely investigated for their anti-inflammatory potential. pcbiochemres.comresearchgate.net Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. researchgate.net Studies on different series of benzothiazole derivatives have reported anti-inflammatory activities comparable to conventional drugs. nih.gov For example, newly synthesized benzothiazole compounds have been shown to significantly inhibit carrageenan-induced rat paw edema, a standard model for acute inflammation. nih.gov While direct experimental data on the anti-inflammatory activity of 2(3H)-Benzothiazolethione, 3-methyl- is limited, the consistent findings across a broad range of related structures suggest its strong potential as an anti-inflammatory agent. pharmacyjournal.inpcbiochemres.com

Applications of Benzothiazolethiones and Their N Methylated Forms in Materials Science and Engineering

Coordination Chemistry and Development of Metal Complexes

The chemical compound 2(3H)-Benzothiazolethione, 3-methyl- (mbtt), a derivative of 2-mercaptobenzothiazole (B37678) (MBT), demonstrates versatile ligand properties in coordination chemistry, particularly with coinage metals such as gold (Au), copper (Cu), and silver (Ag). Its coordination behavior is significantly influenced by the presence of the methyl group on the nitrogen atom, which alters its electronic and steric characteristics compared to its unmethylated counterpart.

Ligand Properties and Variable Coordination Modes with Coinage Metals (e.g., Gold, Copper, Silver)

2(3H)-Benzothiazolethione, 3-methyl- primarily coordinates to metal ions through its exocyclic sulfur atom, which acts as a soft donor site, making it particularly suitable for binding with soft metal ions like Au(I), Cu(I), and Ag(I). Unlike its parent compound, 2-mercaptobenzothiazole, which can exist in both thione and thiol tautomeric forms and can be deprotonated to act as an anionic ligand, the N-methylation in mbtt locks the molecule in the thione form. This preclusion of N-H acidity means that it typically acts as a neutral monodentate ligand.

However, its coordination is not limited to simple monodentate interactions. The exocyclic sulfur atom can also bridge two metal centers, leading to the formation of more complex polynuclear structures. This bridging capability is a key feature of its coordination chemistry.

In the case of silver, 2(3H)-Benzothiazolethione, 3-methyl- has been shown to coordinate exclusively through its exocyclic sulfur atom. ontosight.ai Depending on the silver salt and stoichiometry, it can act as both a terminal and a bridging ligand within the same structure. ontosight.ai

For gold and copper, while specific studies on the 3-methyl derivative are less common, the coordination chemistry of the parent ligand, 2-mercaptobenzothiazole, provides insight. The unmethylated ligand can act as a bidentate bridging N,S-donor after deprotonation. rsc.org This allows for the formation of cluster compounds with gold and polymeric structures with copper. rsc.org The methylation at the nitrogen atom in 3-methyl-2(3H)-benzothiazolethione prevents this N,S-bidentate coordination, thus favoring S-ligation and influencing the resulting structures.

Formation of Mononuclear, Dinuclear, Cluster, and Polymeric Structures

The versatility of 2(3H)-Benzothiazolethione, 3-methyl- as a ligand allows for the construction of a variety of coordination architectures, ranging from simple mononuclear complexes to intricate polymeric chains.

With silver(I), the reaction of 2(3H)-Benzothiazolethione, 3-methyl- with different silver salts yields distinct structural motifs. For instance, the reaction with silver(I) triflate results in a mononuclear complex, Ag(mbtt)3, where the silver ion is coordinated by three sulfur atoms from three separate mbtt ligands in a trigonal planar arrangement. ontosight.ai In contrast, reaction with silver(I) nitrate (B79036) leads to a dinuclear complex, (mbtt)2Ag(μ-mbtt)2Ag(mbtt)22, where two silver ions are doubly bridged by the exocyclic sulfur atoms of two mbtt ligands. ontosight.ai Each silver ion in this dinuclear structure is tetrahedrally coordinated by two terminal and two bridging mbtt ligands. ontosight.ai Furthermore, a different type of dinuclear structure is formed with silver(I) chloride, resulting in a halide-bridged complex, [(mbtt)2Ag(μ2-Cl)2Ag(mbtt)2]. ontosight.ai

While detailed structural studies on gold and copper complexes with the 3-methyl derivative are limited, the behavior of the parent compound suggests possibilities. The unmethylated 2-mercaptobenzothiazole forms a tetranuclear gold cluster, [Au(btt)]4, and a polymeric copper structure, [CuBr(btt-btt)]n. rsc.org The formation of such clusters and polymers is facilitated by the ligand's ability to bridge metal centers.

Below is an interactive data table summarizing the structural characteristics of silver complexes with 2(3H)-Benzothiazolethione, 3-methyl-.

| Complex Formula | Metal Ion | Nuclearity | Coordination Geometry | Ligand Role |

| Ag(mbtt)3 | Ag(I) | Mononuclear | Trigonal Planar | Terminal S-donor |

| (mbtt)2Ag(μ-mbtt)2Ag(mbtt)22 | Ag(I) | Dinuclear | Tetrahedral | Terminal and Bridging S-donor |

| [(mbtt)2Ag(μ2-Cl)2Ag(mbtt)2] | Ag(I) | Dinuclear | Tetrahedral | Terminal S-donor (halide-bridged) |

Impact of Ligand Methylation on Coordination Preference and Supramolecular Architectures

The methylation of the nitrogen atom in 2(3H)-benzothiazolethione has a profound impact on its coordination chemistry and the resulting supramolecular structures. This substitution introduces both electronic and steric effects that differentiate it from its unmethylated precursor.

Electronic Effects: The primary electronic effect of N-methylation is the prevention of deprotonation at the nitrogen atom. This means that while the parent compound can coordinate as a neutral ligand or as an anion, the 3-methyl derivative is restricted to coordinating as a neutral molecule. This eliminates the possibility of forming certain types of complexes that rely on the anionic nature of the deprotonated ligand, such as those involving bidentate N,S-coordination.

The study of silver(I) complexes with 2(3H)-Benzothiazolethione, 3-methyl- clearly demonstrates the preference for S-ligation, leading to the formation of mononuclear and dinuclear species. ontosight.ai In contrast, the unmethylated ligand's ability to deprotonate and engage in N,S-bridging facilitates the formation of higher nuclearity clusters with gold. rsc.org The methylation, therefore, can be seen as a tool to control the dimensionality and nuclearity of the resulting metal complexes. By blocking the nitrogen as a coordination site, the ligand's bridging potential is channeled exclusively through the sulfur atom, leading to different structural outcomes compared to the more versatile unmethylated ligand.

Role in the Development of Functional Materials

Benzothiazolethiones and their derivatives are recognized for their potential in the development of functional materials, owing to their unique electronic and optical properties. While specific applications of 2(3H)-Benzothiazolethione, 3-methyl- are not extensively documented, the characteristics of the broader benzothiazole (B30560) class suggest its potential in areas such as dyes and pigments, and electronic device components.

Applications in Dyes and Pigments

Benzothiazole derivatives are key components in a variety of dyes, particularly disperse dyes used for coloring synthetic fibers. internationaljournalcorner.com The benzothiazole nucleus can act as an effective electron-accepting group in azo dyes, which are a major class of colorants. internationaljournalcorner.com The incorporation of this heterocyclic system into a dye's molecular structure can enhance its tinctorial strength and brightness. internationaljournalcorner.com

While the direct use of 2(3H)-Benzothiazolethione, 3-methyl- in dye synthesis is not prominently reported, its structural features are relevant. The aromatic benzothiazole core contributes to the π-conjugated system, which is essential for chromophoric properties (the ability to absorb light in the visible spectrum). The thione group can also influence the electronic properties of the molecule.

The general structure of many benzothiazole-based dyes involves a diazotized 2-aminobenzothiazole (B30445) derivative coupled with an electron-rich aromatic compound. internationaljournalcorner.com The resulting azo linkage (-N=N-) creates an extended conjugated system responsible for the color. The properties of these dyes can be tuned by modifying the substituents on the benzothiazole ring and the coupling component.

Below is an interactive data table outlining the general properties of benzothiazole-based dyes.

| Dye Class | Key Structural Feature | Common Applications | Typical Colors |

| Azo Disperse Dyes | Benzothiazole ring as part of the chromophore | Dyeing of polyester (B1180765) fibers | Red, Blue, Yellow |

| Cyanine Dyes | Benzothiazole nucleus in the polymethine chain | Photographic sensitizers, Fluorescent probes | Various (depending on chain length) |

Potential in Electronic Device Components

The class of benzothiazolethione compounds, including 2(3H)-Benzothiazolethione, 3-methyl-, holds potential for use in electronic device components due to their inherent optical and electrical properties. nih.gov The conjugated π-system of the benzothiazole ring structure can facilitate charge transport, a crucial characteristic for organic electronic materials.

These materials are being explored for applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of metal complexes containing benzothiazole-based ligands could be harnessed for use as emissive materials in OLEDs.

Organic Field-Effect Transistors (OFETs): The ability of these molecules to self-assemble into ordered structures could facilitate efficient charge transport in the semiconductor layer of OFETs.

Sensors: The coordination sites on the benzothiazolethione ligand can be used to selectively bind to specific analytes, leading to a detectable change in the material's optical or electrical properties.

Industrial Applications (e.g., Rubber Vulcanization Accelerators, Corrosion Inhibitors)

The industrial significance of benzothiazolethiones and their derivatives, including N-methylated forms like 2(3H)-Benzothiazolethione, 3-methyl-, is substantial, particularly in the fields of polymer chemistry and corrosion science. These compounds serve as critical additives that enhance the properties and durability of various materials.

Rubber Vulcanization Accelerators

Sulfur vulcanization is a fundamental process in the rubber industry, converting raw rubber into a durable, cross-linked material. This process, however, is inherently slow and inefficient when using sulfur alone. akrochem.com The introduction of vulcanization accelerators is essential to achieve the desired material properties within a commercially viable timeframe. akrochem.com

Benzothiazole derivatives are a cornerstone class of primary accelerators used in the vulcanization of diene elastomers. google.com Compounds such as 2-mercaptobenzothiazole (MBT) and its derivatives are highly reactive and effective at lower temperatures (142°C and below). akrochem.com They promote a more efficient use of sulfur, leading to vulcanizates with good aging characteristics and flat curing properties. akrochem.comresearchgate.net The general class of sulfenamides, which are derived from 2-mercaptobenzothiazole, represents the largest group of accelerators by volume and value, prized for their delayed onset of cure, which provides processing safety. specialchem.com

The mechanism of accelerated sulfur vulcanization is complex. It involves the formation of an active accelerator-sulfur complex, which then reacts with the rubber chains to create cross-link precursors. cmu.edu These precursors subsequently form polysulfidic cross-links between polymer chains, imparting the desired elasticity and strength to the rubber. cmu.edu The presence of activators, most commonly zinc oxide and stearic acid, is crucial for these reactions to proceed efficiently. researchgate.netresearchgate.net

While specific data on 3-methyl-2-benzothiazolethione as a primary accelerator is not as prevalent in literature as its sulfenamide (B3320178) counterparts, the methylation of the nitrogen atom in the thiazole (B1198619) ring influences the molecule's polarity and reactivity. This modification can affect its interaction with the vulcanization system components, potentially altering cure rates and scorch safety. Binary accelerator systems, often combining a primary accelerator like a benzothiazole sulfenamide with a secondary accelerator, are common. researchgate.netresearchgate.net These systems can have a synergistic effect, reducing cure times and improving the mechanical properties of the final product, such as tensile strength, hardness, and abrasion resistance. researchgate.netresearchgate.net

Corrosion Inhibitors

Benzothiazolethiones and their derivatives are also widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, including steel, copper, and zinc. rsc.orgresearchgate.net Their protective action stems from their ability to adsorb onto the metal surface, forming a stable barrier that isolates the metal from the corrosive environment. researchgate.netscirp.org

The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system. researchgate.net These features provide lone pairs of electrons and pi-electrons that can interact with the vacant d-orbitals of the metal atoms, facilitating strong adsorption and the formation of a protective film. researchgate.netnih.gov Studies on 2-mercaptobenzothiazole (2-MBT) show it can form a thick protective layer on galvanized steel, in part by complexing with dissolved zinc ions. rsc.org

Research has demonstrated that various benzothiazole derivatives can act as mixed-type or cathodic inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The N-methylated form, 2(3H)-Benzothiazolethione, 3-methyl-, fits within this class of inhibitors. The methyl group can influence the molecule's electron density distribution and solubility, which in turn affects its adsorption characteristics and inhibition efficiency.

The performance of these inhibitors is concentration-dependent, with efficiency generally increasing as the concentration rises to an optimal level. researchgate.netscirp.orgresearchgate.net The table below summarizes the inhibition efficiencies of several benzothiazole derivatives on steel in acidic environments, as reported in various studies.

Table 1: Corrosion Inhibition Efficiency of Various Benzothiazole Derivatives on Steel

| Inhibitor Compound | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|---|

| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG) | Carbon Steel | 1.0 M HCl | Not Specified (Max) | 91.4% | nih.gov |

| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel | 15% HCl | 150 ppm | 97.5% | researchgate.net |

| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | Mild Steel | 15% HCl | 150 ppm | 95.8% | researchgate.net |

| 2-(Benzo[d]thiazol-2-ylamino)-2-(2-hydroxyphenyl) acetonitrile (B52724) | Carbon Steel (CK45) | Artificial Sea Water | 1000 ppm | 73% | scirp.org |

The adsorption of these inhibitors on the metal surface typically follows established models like the Langmuir or Frumkin adsorption isotherms, which describe the formation of a monolayer of inhibitor molecules. scirp.orgnih.govresearchgate.net This adsorbed layer acts as a physical barrier and can also alter the electrochemical double layer at the metal-solution interface, thus impeding the corrosion process.

Environmental Behavior, Degradation Pathways, and Ecotoxicological Implications of Benzothiazolethiones

Microbial Transformation and Biodegradation in Aquatic and Terrestrial Systems

Information directly pertaining to the microbial transformation and biodegradation of 2(3H)-Benzothiazolethione, 3-methyl- is limited in scientific literature. However, studies on related benzothiazole (B30560) compounds provide insights into its likely environmental fate.